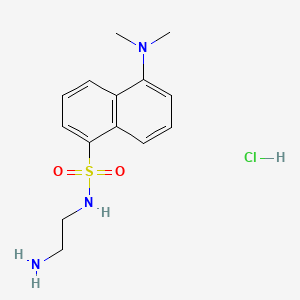

Dansyl ethylenediaMine hydrochloride

Description

BenchChem offers high-quality Dansyl ethylenediaMine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dansyl ethylenediaMine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C14H19N3O2S.ClH/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15;/h3-8,16H,9-10,15H2,1-2H3;1H |

InChI Key |

ORJJAVMUXOJZCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dansyl Ethylenediamine Hydrochloride: Properties and Applications

This guide provides a comprehensive technical overview of Dansyl Ethylenediamine Hydrochloride (CAS 35060-08-3), a versatile fluorescent probe for researchers, scientists, and drug development professionals. We will delve into its core properties, explore its reactivity and applications, and provide detailed protocols to empower your scientific endeavors.

Introduction: The Versatility of a Dansyl-Based Probe

Dansyl ethylenediamine hydrochloride is a fluorescent labeling reagent that combines the well-established solvatochromic properties of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group with a reactive primary aliphatic amine provided by the ethylenediamine moiety.[1][2] This dual functionality makes it a powerful tool for covalently labeling a variety of molecules, enabling their detection and quantification through fluorescence-based techniques.[1] Its utility spans a wide range of applications, from protein analysis and N-terminal amino acid sequencing to the development of sophisticated molecularly imprinted polymers for specific protein detection.[1][3][4]

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism.[5][6][7][8] This property is particularly advantageous in studying molecular interactions and conformational changes, as binding events often lead to a shift in the emission spectrum and an increase in fluorescence quantum yield.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of Dansyl Ethylenediamine Hydrochloride is crucial for its effective application.

| Property | Value | Source(s) |

| CAS Number | 35060-08-3 | [2][9] |

| Molecular Formula | C₁₄H₁₉N₃O₂S · HCl | [2] |

| Molecular Weight | 293.38 g/mol (free base) | [2][9] |

| Appearance | Yellow to orange powder | [10] |

| Solubility | Soluble in methanol | [10] |

| Storage | -20°C, protected from light and moisture | [10][11][12] |

Spectroscopic Characteristics

The fluorescence of dansyl ethylenediamine is its most valuable attribute for research applications.

| Parameter | Wavelength (nm) | Conditions | Source(s) |

| Excitation Maximum (λex) | ~335 - 360 nm | Methanol | [10][13][14] |

| Emission Maximum (λem) | ~525 - 530 nm | Methanol | [10][13] |

It is important to note that the emission maximum can shift significantly depending on the solvent polarity.[5][6][7] In non-polar environments, the emission is typically blue-shifted (shorter wavelength), while in polar, protic solvents like water, the emission is red-shifted (longer wavelength) and often accompanied by a decrease in quantum yield.[8] This solvatochromic behavior is a key principle behind its use in studying binding events and protein dynamics.[8]

Chemical Reactivity and Labeling Mechanisms

The utility of dansyl ethylenediamine hydrochloride lies in the reactivity of its primary amine, which can be coupled to various functional groups.

Reaction with Aldehydes and Ketones

The primary aliphatic amine of dansyl ethylenediamine reacts with aldehydes and ketones to form a Schiff base (an imine).[13][15][16][17] This reaction is reversible and typically acid-catalyzed.[15][17] For a more stable linkage, the resulting imine can be reduced to a secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[13]

Coupling to Carboxylic Acids

While dansyl chloride is typically used to label amines, the ethylenediamine moiety of dansyl ethylenediamine allows for its conjugation to carboxylic acids using standard carbodiimide chemistry (e.g., with EDC and NHS). This forms a stable amide bond.

Key Applications and Experimental Protocols

N-Terminal Amino Acid Analysis

A classic application of dansyl-based reagents is the determination of the N-terminal amino acid of a peptide or protein.[3][18][19] While dansyl chloride is traditionally used for this purpose, a similar principle applies where the free N-terminal amino group of a polypeptide can be derivatized.

Derivatization for HPLC Analysis

Dansyl ethylenediamine is an excellent derivatizing agent for enhancing the detection of compounds containing aldehyde, ketone, or carboxylic acid groups in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[20][21]

Protocol: Derivatization of an Aldehyde-Containing Analyte for HPLC-FLD

-

Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., acetonitrile or methanol).

-

Reagent Preparation: Prepare a solution of Dansyl Ethylenediamine Hydrochloride (e.g., 1 mg/mL) in the reaction buffer. Prepare a solution of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), in the same buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the analyte solution with an excess of the dansyl ethylenediamine solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to facilitate Schiff base formation.

-

Reduction: Add the NaCNBH₃ solution to the reaction mixture and incubate for a further period (e.g., 30 minutes) to reduce the imine to a stable secondary amine.

-

Quenching: Stop the reaction by adding a small amount of an acid (e.g., acetic acid).

-

Analysis: The reaction mixture can now be directly injected into the HPLC system or subjected to a cleanup step (e.g., solid-phase extraction) to remove excess reagent.

Note: Optimization of reaction time, temperature, and reagent concentrations is crucial for achieving optimal derivatization efficiency.

Synthesis of Molecularly Imprinted Polymers (MIPs)

Dansyl ethylenediamine can be incorporated as a fluorescent functional monomer in the synthesis of molecularly imprinted polymers (MIPs).[1][4][22] These polymers are designed to recognize and bind to a specific target molecule, often a protein.[1][4][23][24] The binding event can be transduced into a fluorescent signal change due to the solvatochromic nature of the dansyl group, providing a basis for highly selective biosensors.[4][22]

The synthesis typically involves copolymerizing the functional monomer (dansyl ethylenediamine derivative), a cross-linker, and an initiator in the presence of the target protein (template). Subsequent removal of the template leaves behind binding cavities that are complementary in shape and functionality to the target.

Fluorescence Quenching and Sensing Applications

The fluorescence of the dansyl group can be quenched by various molecules through mechanisms such as photoinduced electron transfer (PET).[25] This property can be exploited in the design of "turn-on" fluorescent probes. For example, a probe can be designed where the fluorescence is initially quenched, and upon binding to a target analyte, a conformational change occurs that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.[25][26]

Safety and Handling

Conclusion

Dansyl ethylenediamine hydrochloride is a powerful and versatile fluorescent probe with a broad range of applications in chemical and biological research. Its combination of a reactive primary amine and an environmentally sensitive fluorophore makes it an invaluable tool for labeling and detecting a variety of molecules. A thorough understanding of its physicochemical properties, reactivity, and the principles behind its fluorescence provides a solid foundation for its successful implementation in diverse experimental settings.

References

-

The dansyl method for identifying N-terminal amino acids. PubMed. [Link]

-

Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. ResearchGate. [Link]

-

Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. RSC Publishing. [Link]

-

Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. ResearchGate. [Link]

-

Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline. PubMed. [Link]

-

Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. PubMed. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]

-

Identification of N-terminal amino acids by high-performance liquid chromatography. Springer Link. [Link]

-

Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline. ResearchGate. [Link]

-

Cas 35060-08-3,DANSYL ETHYLENEDIAMINE. LookChem. [Link]

-

Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. ResearchGate. [Link]

-

Determination of the N-Terminal Amino Acid Residues on Polypeptides in Secondary Wastewaters. ODU Digital Commons. [Link]

-

Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. CORE. [Link]

-

Targeted quantification of amino acids by dansylation. PMC. [Link]

-

2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

-

Dansyl Chloride (Howard Chang). UCLA-DOE Institute. [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

-

DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. YouTube. [Link]

-

Recent advances in protein-imprinted polymers: synthesis, applications and challenges. Journal of Materials Chemistry B (RSC Publishing). [Link]

-

Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]

-

The fluorescence quenching of HSA/Dansyl-L-Gly after the addition of... ResearchGate. [Link]

-

The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]

-

Recent advances in protein-imprinted polymers: synthesis, applications and challenges. ResearchGate. [Link]

-

Dansylethylenediamine | C14H19N3O2S. PubChem - NIH. [Link]

-

Dansyl amide. Wikipedia. [Link]

-

Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. ResearchGate. [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

-

12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

-

Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

-

18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. [Link]

-

I am reading the top reaction is “mediated by ethylene diamine.” What does this mean? It is a nucleophilic acyl substitution rxn btw. Reddit. [Link]

-

A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Publishing. [Link]

-

STUDY OF THE FLUORESCENCE-QUENCHING OF Mg-TNP BY ANIONIC ANTHRAQUINONES. JOAM. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dansyl Ethylenediamine | CAS 35060-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05949H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dansylethylenediamine | C14H19N3O2S | CID 161851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Dansylethylenediamine fluorescence 35060-08-3 [sigmaaldrich.com]

- 11. Dansyl Ethylenediamine, 5-Dimethylaminonaphthalene-1-(N-(2-Aminoethyl))sulfonamide 100 mg [thermofisher.com]

- 12. mybiosource.com [mybiosource.com]

- 13. N-Dansylethylenediamine - CAS-Number 35060-08-3 - Order from Chemodex [chemodex.com]

- 14. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 20. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in protein-imprinted polymers: synthesis, applications and challenges - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. lookchem.com [lookchem.com]

- 28. echemi.com [echemi.com]

Dansyl ethylenediamine fluorescence excitation emission spectra

An In-depth Technical Guide to Dansyl Ethylenediamine Fluorescence Excitation and Emission Spectra

Introduction: The Versatility of a Classic Fluorophore

Dansyl ethylenediamine is a fluorescent probe renowned for its utility in biological and chemical sciences.[1][2] As a derivative of the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), it possesses a reactive primary amine, enabling its covalent attachment to various molecules.[3] Its prominence stems from a unique combination of photophysical properties: a significant Stokes shift, a long fluorescence lifetime, and, most critically, a profound sensitivity of its emission spectrum to the polarity of its local microenvironment.[4][5][6]

This environmental sensitivity makes Dansyl ethylenediamine an exceptional reporter molecule. It is extensively used to prepare fluorescent analogs of drugs and ligands designed to interact with hydrophobic pockets in proteins or membranes.[4] Furthermore, it serves as a functional monomer in the synthesis of molecularly imprinted polymers for specific protein detection and as a tool in fundamental biophysical studies, such as monitoring protein-protein interactions.[1][7][8] This guide provides a detailed exploration of the core principles governing its fluorescence, its spectral characteristics, and its application in key experimental workflows for researchers in life sciences and drug development.

Pillar 1: The Photophysical Foundation of Dansyl Fluorescence

The fluorescence of Dansyl ethylenediamine is governed by the principles of electron excitation and relaxation, often visualized using a Jablonski diagram. An incoming photon of a specific energy (wavelength) is absorbed, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The molecule rapidly loses some energy non-radiatively through vibrational relaxation. It then returns to the ground state by emitting a photon of lower energy (longer wavelength). This emitted light is what we observe as fluorescence.

Figure 2: Workflow for labeling protein carboxyl groups with Dansyl ethylenediamine.

Experimental Protocol: Protein Labeling via EDC/Sulfo-NHS Chemistry

-

Reagent Preparation:

-

Protein Solution: Prepare the protein at 1-5 mg/mL in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Activation Reagents: Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) at a concentration of 10 mg/mL in the same MES buffer.

-

Dansyl ethylenediamine: Dissolve in a suitable organic solvent like DMSO or DMF to create a 10-50 mM stock solution.

-

Reaction Buffer: Prepare a coupling buffer such as 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

-

-

Activation of Protein Carboxyl Groups:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature. The Sulfo-NHS stabilizes the activated carboxyl groups, converting them into amine-reactive NHS-esters.

-

-

Coupling Reaction:

-

Immediately exchange the buffer of the activated protein solution into the reaction buffer (PBS, pH 7.4) using a desalting column to remove excess EDC and Sulfo-NHS.

-

Add a 20- to 50-fold molar excess of the Dansyl ethylenediamine stock solution to the activated protein.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted dye and byproducts by extensive dialysis against PBS or by using a size-exclusion chromatography column.

-

Confirm labeling by measuring the absorbance of the protein (typically at 280 nm) and the dansyl group (around 335 nm) and by fluorescence spectroscopy.

-

Application 2: Fluorescence Polarization (FP) Binding Assays

FP is a powerful technique to monitor molecular binding events in real-time. It relies on the principle that a small, fluorescent molecule (tracer) tumbles rapidly in solution, leading to depolarized emitted light. When bound to a large molecule (e.g., a protein), its tumbling slows dramatically, and the emitted light remains highly polarized. [9][10]The long fluorescence lifetime of dansyl makes it an excellent choice for FP, as it provides a larger time window for molecular rotation to affect the polarization of the emitted light. [9]

Figure 3: Principle of Fluorescence Polarization (FP) binding assays.

Experimental Protocol: Competitive FP Binding Assay

-

Reagent Preparation:

-

Tracer: A Dansyl-labeled version of a known ligand for the target protein.

-

Binder: The purified target protein/receptor.

-

Competitor: The unlabeled compound to be tested for binding affinity.

-

Assay Buffer: A buffer optimized for protein stability and binding (e.g., PBS with 0.01% Tween-20).

-

-

Assay Optimization:

-

Tracer Concentration: Determine the lowest concentration of the tracer that gives a robust and stable fluorescence signal (typically in the low nanomolar range). The polarization value (mP) should be independent of the tracer concentration in this range. [11] * Binder Concentration: Titrate the protein against the fixed tracer concentration to determine the concentration that yields a significant change in polarization (an "assay window") and is on the steep part of the binding curve (often near the Kd).

-

-

Competitive Binding Experiment:

-

In a suitable microplate (e.g., black, low-binding), add the optimized concentrations of the tracer and the protein to all wells.

-

Add a serial dilution of the competitor compound to the wells. Include controls for "free tracer" (no protein) and "bound tracer" (no competitor).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). Protect from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in mP units) using a plate reader equipped with excitation (~340 nm) and emission (~520 nm) filters and polarizing filters.

-

Plot the mP values against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve to a suitable binding model to determine the IC₅₀ (the concentration of competitor that displaces 50% of the bound tracer). The IC₅₀ can then be used to calculate the binding affinity (Ki) of the competitor.

-

Conclusion

Dansyl ethylenediamine remains a cornerstone fluorescent probe for researchers due to its robust photophysical properties and, most notably, its environmental sensitivity. Its ability to report on the polarity of its local environment provides invaluable insights into molecular binding events, protein conformation, and membrane interactions. By understanding the core principles of its fluorescence and mastering the experimental protocols for its application in protein labeling and fluorescence polarization, scientists and drug development professionals can effectively leverage this versatile tool to advance their research.

References

-

Inoue Y, et al. (2013). Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline. Biosens Bioelectron, 48:113-9. [Link]

-

Wikipedia. Dansyl amide. [Link]

-

Gravel, M., & Leclerc, M. (2007, October 3). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism. PubMed, 72(19), 7477–7486. [Link]

-

DTIC. (1985, December 18). FLUORESCENCE PROPERTIES OF DNSYL GROUPS COVALENTLY inl I BONDED TO THE SURFACE. [Link]

-

ResearchGate. Stokes shift ( v ϭ v a Ϫ v e ) of the dansylamide conjugate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161851, Dansylethylenediamine. [Link]

-

Safenkova, I. V., et al. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI, 21(1), 16. [Link]

-

ResearchGate. Changes in fluorescence quenching efficiency with increasing concentration of different analytes (5 mM) in PBS media. [Link]

-

Rojas-Montes, J., et al. (2021, November 14). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]

-

Creative Bioarray. Protein & Antibody Labeling. [Link]

-

Science.gov. dansyl derived amino: Topics. [Link]

-

PubMed. (2013, October 15). Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline. [Link]

-

PubMed. (1995, January-March). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. [Link]

-

Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PMC. [Link]

-

Kim, E., et al. (1995, May 15). Myosin-induced changes in F-actin: fluorescence probing of subdomain 2 by dansyl ethylenediamine attached to Gln-41. PubMed, 92(10), 4562–4566. [Link]

-

Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

-

Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

-

ResearchGate. The fluorescence quenching of HSA/Dansyl-L-Gly after the addition of.... [Link]

-

Gemeda, F. T. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]

-

Devi, P., et al. (2018). Ethylenediamine mediated luminescence enhancement of pollutant derivatized carbon quantum dots for intracellular trinitrotoluene detection: soot to shine. PMC. [Link]

-

Marpongahtun, M., et al. (2025, May 31). Exploring the Effect of Ethylenediamine Concentration on the Optical Properties of Carbon Dots Synthesized from Candlenut Shell Biomass. Journal of Chemical Natural Resources, 7(1). [Link]

-

ResearchGate. Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dansyl Ethylenediamine | CAS 35060-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. DANSYL ETHYLENEDIAMINE | 35060-08-3 [chemicalbook.com]

- 4. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 5. Dansyl amide - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosin-induced changes in F-actin: fluorescence probing of subdomain 2 by dansyl ethylenediamine attached to Gln-41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

Molecular Weight and Structure of Dansyl Ethylenediamine HCl

Content Type: Technical Guide & Whitepaper Audience: Researchers, Application Scientists, and Drug Development Professionals[1]

Executive Summary & Core Directive

This guide provides a definitive technical analysis of Dansyl ethylenediamine hydrochloride (Dansyl-EDA HCl) , a critical fluorophore used for derivatizing acidic biomolecules, lipids, and drugs.[1] Unlike generic datasheets, this document focuses on the causality behind its properties—explaining why its molecular weight impacts stoichiometry, how its structure dictates solubility, and how to execute high-fidelity labeling protocols.[1]

Key Technical Takeaway: Researchers often confuse the free base form (MW ~293.39) with the hydrochloride salt (MW ~329.84). Failure to account for the HCl counterion leads to a 12.4% error in molar stoichiometry , potentially ruining quantitative labeling assays or molecular imprinting protocols.[1]

Chemical Identity & Molecular Weight

The distinction between the free base and the salt form is paramount for accurate preparation of stock solutions.

Nomenclature and Identifiers[2][3][4]

-

Synonyms: N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide HCl; Dansyl-EDA HCl.[1]

Structural Specifications

The molecule consists of a fluorescent dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to an ethylenediamine linker.[1][7] The hydrochloride salt forms at the primary amine, which is the most basic site (pKa ~10.0).

| Property | Free Base | Hydrochloride Salt (Mono-HCl) |

| Molecular Formula | C₁₄H₁₉N₃O₂S | C₁₄H₁₉N₃O₂S[1][8][4][7] · HCl |

| Molecular Weight | 293.39 g/mol | 329.84 g/mol |

| Appearance | Yellow/Orange Oil or Solid | Yellow Crystalline Solid |

| Solubility | Organic (MeOH, CHCl₃) | Water (Moderate), MeOH, DMF |

Structural Visualization

The following diagram illustrates the chemical connectivity and the site of protonation in the HCl salt.

Figure 1: Structural segmentation of Dansyl-EDA HCl.[1] The primary amine (green) is the reactive site for conjugation and the site of HCl salt formation.

Physicochemical Properties & Experimental Implications[2][9][10][11]

Fluorescence & Solvatochromism

Dansyl-EDA is an environmentally sensitive fluorophore.[1]

-

Excitation Max: 335–340 nm[1]

-

Emission Max: ~520 nm (in Methanol)[7]

-

Stokes Shift: Large (~180 nm), which minimizes self-quenching and interference from scattered light.[1]

-

Expert Insight: The emission maximum undergoes a blue shift (to shorter wavelengths) and increases in quantum yield as the solvent polarity decreases. This property allows researchers to monitor the binding of the probe to hydrophobic pockets in proteins or lipid bilayers.[9]

Solubility & Handling

-

Challenge: The dansyl group is highly lipophilic, while the ethylenediamine tail is hydrophilic.[1] The HCl salt improves water solubility compared to the free base, but "salting out" can occur in high-ionic-strength buffers.[1]

-

Protocol Recommendation: Always prepare a 10–50 mM stock solution in DMF or Methanol first.[1] Dilute this stock into your aqueous reaction buffer. This prevents the formation of micro-aggregates that can cause artifactual fluorescence signals.

Synthesis & Purification Logic

Understanding the synthesis helps in troubleshooting impurities. Dansyl-EDA is synthesized by reacting Dansyl Chloride with excess Ethylenediamine .[1]

-

Critical Variable: The molar ratio of Ethylenediamine to Dansyl Chloride must be high (e.g., >10:1).

-

Causality: If the ratio is low (e.g., 1:1), the highly reactive Dansyl Chloride will react with both ends of the ethylenediamine, forming Bis-dansyl ethylenediamine .[1] This impurity is non-reactive (no free amine) and will contaminate fluorescence background without labeling the target.

Application Protocol: Carboxylic Acid Labeling

The primary application of Dansyl-EDA HCl is labeling carboxylic acids (e.g., fatty acids, acidic drugs, C-terminus of peptides) using carbodiimide chemistry.[1]

The Self-Validating Protocol (EDC/NHS Coupling)

This protocol ensures high efficiency by creating a stable intermediate before adding the fluorophore.

Reagents:

-

Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

-

Label: Dansyl-EDA HCl (Stock in DMF).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) — Crucial for neutralizing the HCl salt.

Workflow Diagram:

Figure 2: Step-by-step derivatization workflow. Note the critical neutralization step required when using the HCl salt.

Step-by-Step Methodology

-

Activation: Dissolve the target carboxylic acid in 0.1 M MES buffer (pH 5.0) or dry DMF. Add 10 equivalents of EDC and 10 equivalents of NHS. Incubate for 15–30 minutes to form the semi-stable NHS-ester.[1]

-

Preparation of Dansyl-EDA: Dissolve Dansyl-EDA HCl in DMF. Critical: Add 1.5 molar equivalents of TEA (Triethylamine) relative to the Dansyl-EDA.[1]

-

Coupling: Add the neutralized Dansyl-EDA solution to the activated NHS-ester mixture. Adjust pH to 7.5–8.0 if in aqueous buffer.

-

Reaction: Incubate for 2–4 hours at room temperature in the dark.

-

Quenching: Add hydroxylamine or simple Tris buffer to quench remaining NHS esters.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Failure to neutralize the HCl salt.[1] | Ensure TEA/DIPEA is added to the Dansyl-EDA HCl stock before mixing with the activated ester.[1] |

| Precipitation | "Salting out" of the Dansyl group. | Maintain at least 20-30% organic solvent (DMF/DMSO) in the reaction mixture.[1] |

| High Background | Excess unreacted Dansyl-EDA. | Perform a liquid-liquid extraction (Ethyl Acetate vs. Water) or use a desalting column (Sephadex G-10) to remove free dye.[1] |

| Unexpected MW in MS | Formation of N-acylurea adduct.[1] | This is a side reaction of EDC. Reduce EDC incubation time or switch to HATU/DIPEA coupling in pure organic solvent. |

References

-

ChemicalBook. (2025). Dansyl ethylenediamine hydrochloride Properties and CAS 1092458-66-6. Link

-

PubChem. (2025).[6] Dansylethylenediamine (Free Base) Compound Summary. National Library of Medicine. Link

-

Thermo Fisher Scientific. (2025). Derivatization Reagents for Carboxylic Acids: Carbodiimide Coupling Protocols. Link

-

Inoue, Y., et al. (2013).[1] "Fluorescent molecularly imprinted polymer thin films for specific protein detection prepared with dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline." Biosensors and Bioelectronics, 48, 113-119.[1][12] Link

-

GuideChem. (2025). Dansyl ethylenediamine hydrochloride Manufacturer & Specifications. Link

Sources

- 1. Rhodopin [webbook.nist.gov]

- 2. Dansyl ethylenediamine hydrochloride (1 x 5 g) | Reagentia [reagentia.eu]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. Dansyl ethylenediaMine hydrochloride CAS#: 1092458-66-6 [m.chemicalbook.com]

- 6. Dansylethylenediamine | C14H19N3O2S | CID 161851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DANSYL ETHYLENEDIAMINE | 35060-08-3 [chemicalbook.com]

- 8. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 9. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]

- 10. (+/-)-Clopidogrel Hydrogensulfate [sigmaaldrich.com]

- 11. iajpr.com [iajpr.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Dansyl Ethylenediamine Hydrochloride in Water vs. Methanol

Abstract

Dansyl ethylenediamine hydrochloride is a pivotal fluorescent probe utilized extensively in biochemical and pharmaceutical research for the derivatization of various molecules. The efficacy of its application is fundamentally dependent on its solubility characteristics within the chosen solvent system. This guide provides a comprehensive analysis of the solubility of dansyl ethylenediamine hydrochloride in two common polar, protic solvents: water and methanol. We will delve into the molecular interactions governing its dissolution, present a comparative analysis of its solubility, and provide robust experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this reagent's behavior in solution.

Introduction: The Dansyl Moiety and Its Significance

The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is a classic fluorophore. When conjugated to a molecule of interest, it imparts fluorescence, allowing for sensitive detection and quantification. Dansyl ethylenediamine hydrochloride is a derivative designed for labeling compounds, particularly those containing carboxylic acids, aldehydes, or ketones.[1][2] The primary aliphatic amine on the ethylenediamine linker serves as the reactive handle for these conjugations.[1] The hydrochloride salt form is specifically intended to improve its handling and solubility in polar solvents. Understanding its behavior in different solvents is not merely a procedural step but a critical parameter that influences reaction kinetics, purification strategies, and the overall success of an experiment.

Physicochemical Properties and Molecular Structure

A foundational understanding of a compound's physical and chemical properties is essential to predicting its solubility.

| Property | Value | Source |

| Chemical Name | N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide hydrochloride | [3] |

| Molecular Formula | C₁₄H₁₉N₃O₂S · HCl | [1][4] |

| Molecular Weight | 329.85 g/mol (Hydrochloride Salt) / 293.38 g/mol (Free Base) | [1][3] |

| Appearance | Yellow to orange solid/powder | [1][4] |

| Melting Point | 145-146°C | [1][4] |

| Fluorescence | λex ≈ 335 nm, λem ≈ 525 nm (in Methanol) | [1] |

The structure of dansyl ethylenediamine hydrochloride reveals a molecule of two minds: a large, nonpolar aromatic system and a flexible, charged amine group. This amphipathic nature is the key to its solubility behavior.

Figure 1: Chemical structure of Dansyl Ethylenediamine Hydrochloride.

Comparative Solubility Analysis: Water vs. Methanol

The solubility of a solute is dictated by the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. For dansyl ethylenediamine hydrochloride, this is a nuanced balance.

| Solvent | Dielectric Constant (20°C) | Polarity | Key Interactions | Reported Solubility |

| Water | 80.1 | Highly Polar, Protic | Ion-Dipole, Hydrogen Bonding, Hydrophobic Effect | Expected to be moderately soluble due to the hydrochloride salt.[5] |

| Methanol | 33.0 | Polar, Protic | Ion-Dipole, Hydrogen Bonding, van der Waals | Soluble at 1 mg/mL.[1][4][6] |

The Underlying Causality

Solubility in Water: Water is a highly polar solvent with an extensive network of hydrogen bonds. The primary driver for the solubility of dansyl ethylenediamine hydrochloride in water is the ionic hydrochloride group (-NH₃⁺Cl⁻). Water molecules readily form a hydration shell around these ions (ion-dipole interactions), which is energetically favorable and overcomes the crystal lattice energy of the solid salt.[5] However, the large, nonpolar dansyl group disrupts water's hydrogen-bonding network. This "hydrophobic effect" is entropically unfavorable, as water molecules must organize into a cage-like structure around the nonpolar moiety, limiting the overall solubility.

Solubility in Methanol: Methanol (CH₃OH) is also a polar, protic solvent but is significantly less polar than water. Its smaller dielectric constant means it is less efficient at solvating and separating ions. However, its methyl group makes it a better solvent for the nonpolar dansyl group through van der Waals interactions. Therefore, methanol strikes a balance: it is polar enough to solvate the hydrochloride salt and engage in hydrogen bonding with the amine groups, while its organic character favorably interacts with the large aromatic system.[7] The reported solubility of 1 mg/mL in methanol indicates that this balance is effective.[1][4][6]

Figure 2: Logical relationship of solvation forces in water vs. methanol.

Experimental Protocol for Solubility Determination

To move from theoretical understanding to practical application, a robust and reproducible experimental protocol is necessary. The following method describes a standard approach to quantitatively determine the solubility of a compound like dansyl ethylenediamine hydrochloride.

Principle

This protocol is based on the creation of a saturated solution, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant using UV-Visible spectrophotometry. A calibration curve is essential for accurate quantification.

Materials and Equipment

-

Dansyl ethylenediamine hydrochloride

-

Solvent (Deionized Water, HPLC-grade Methanol)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatic shaker or water bath (set to 25°C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Visible Spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Primary Stock Solution: Accurately weigh ~10 mg of dansyl ethylenediamine hydrochloride and dissolve it in 10 mL of the chosen solvent (water or methanol) to create a ~1 mg/mL stock solution. Ensure complete dissolution.

-

Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five standard solutions of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

-

Spectrophotometric Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is ~335 nm for the dansyl group.[1]

-

Plotting the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

Part B: Determination of Saturated Solubility

-

Equilibration: Add an excess amount of dansyl ethylenediamine hydrochloride (e.g., 5-10 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial. This ensures that a saturated solution is formed with excess solid present.

-

Agitation: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings.

-

Dilution & Measurement: Dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculation: Use the absorbance reading and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Figure 3: Experimental workflow for the quantitative determination of solubility.

Field-Proven Insights & Practical Implications

-

Stock Solution Preparation: For applications requiring aqueous buffers, it is often most effective to first prepare a concentrated stock solution in a solvent like methanol or DMSO, and then dilute it into the aqueous buffer.[8] Direct dissolution in a buffer can be slow and may lead to the formation of micro-precipitates, especially at high concentrations or neutral/alkaline pH where the amine may be deprotonated.

-

Impact on Labeling Reactions: The choice of solvent can directly impact the efficiency of labeling reactions. While methanol may offer better solubility, aqueous buffers are often required for biological molecules like proteins. In such cases, using a co-solvent or optimizing the reaction pH to maintain the protonation state of the amine can be crucial.

-

Fluorescence Quenching: It is important to note that both water and methanol can cause fluorescence quenching of organic dyes compared to less polar or deuterated solvents.[7][9] This effect is generally more pronounced in water.[7] While dansyl ethylenediamine is highly fluorescent, this intrinsic solvent effect should be considered when comparing signal intensities across different solvent systems.

-

Self-Validation: The protocol described is self-validating. The R² value of the calibration curve provides an immediate check on the quality of the standards. During the equilibration step, taking samples at multiple time points (e.g., 12, 24, 36 hours) and confirming that the measured solubility is constant will validate that equilibrium has been reached.

Conclusion

The solubility of dansyl ethylenediamine hydrochloride is a tale of two functionalities. Its hydrophilic hydrochloride salt promotes dissolution in water, while its lipophilic dansyl core favors interaction with less polar solvents like methanol. While methanol provides a balanced environment for both ends of the molecule, leading to good solubility, water's strong preference for solvating the ionic portion is counteracted by the hydrophobic penalty of solvating the large aromatic system, resulting in more moderate solubility. For the researcher, this means methanol is an excellent choice for preparing concentrated stock solutions, while subsequent dilutions into aqueous media for biological applications must be handled with an understanding of these competing molecular forces. The provided experimental framework offers a reliable method for quantifying these differences and tailoring solvent systems for optimal performance.

References

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

G-Biosciences. How to Determine the Chemical Solubility of a Product. [Link]

-

NICEATM-ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161851, Dansylethylenediamine. [Link]

-

Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

-

Royal Society of Chemistry. Universal quenching of common fluorescent probes by water and alcohols. [Link]

-

Solubility of Things. Ethylenediamine dihydrochloride. [Link]

-

ChemRxiv. What Is Best Strategy for Water Soluble Fluorescence Dyes?. [Link]

-

National Center for Biotechnology Information. Fluoranthene dyes for the detection of water content in methanol. [Link]

Sources

- 1. DANSYL ETHYLENEDIAMINE | 35060-08-3 [chemicalbook.com]

- 2. 丹酰乙二胺,5-二甲氨基萘-1-(N-(2-氨基乙基))磺胺 100 mg | Buy Online | Invitrogen™ | thermofisher.cn [thermofisher.cn]

- 3. Dansylethylenediamine | C14H19N3O2S | CID 161851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Fluoranthene dyes for the detection of water content in methanol - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Dansyl-Based Fluorescent Labeling: A Comparative Analysis of Dansyl Chloride and Dansyl Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Dansyl Fluorophore in Biological and Chemical Sciences

The 5-(dimethylamino)naphthalene-1-sulfonyl group, commonly known as the "dansyl" group, remains a cornerstone in the fluorescent labeling of biomolecules. Its enduring popularity stems from the significant solvatochromic shift of its fluorescence emission, making it an exquisitely sensitive reporter of the local microenvironment polarity.[1] This property, coupled with its relatively small size and reactivity that can be tailored, allows for nuanced investigations into protein conformation, ligand binding, and enzymatic activity.

This in-depth technical guide, crafted from the perspective of a senior application scientist, moves beyond a simple recitation of facts to provide a comparative analysis of two key dansyl-based reagents: the traditional and widely utilized Dansyl chloride and the functionally distinct Dansyl ethylenediamine. We will delve into the core chemical principles governing their reactivity, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to empower you to select the optimal reagent for your research needs.

PART 1: Dansyl Chloride - The Workhorse for Amine Derivatization

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a well-established reagent for the fluorescent labeling of primary and secondary amines.[2] Its utility is most prominently demonstrated in the N-terminal sequencing of peptides and the derivatization of amino acids for chromatographic analysis.[3]

Chemical Properties and Reactivity

Dansyl chloride's reactivity is centered on the electrophilic sulfonyl chloride group. This group readily reacts with nucleophilic primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[2][4] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfonyl chloride, leading to the displacement of the chloride ion.

It is crucial to perform this reaction at an alkaline pH (typically 9.5-10) to ensure that the target amine is in its deprotonated, nucleophilic state.[5][6] However, a competing hydrolysis reaction, where water attacks the sulfonyl chloride to form the non-reactive and fluorescent dansyl sulfonic acid, also occurs and is accelerated at higher pH.[7] Therefore, a careful balance of pH and reaction time is necessary to maximize the yield of the desired dansylated product.

Beyond primary and secondary amines, Dansyl chloride can also react with other nucleophiles, including phenolic hydroxyl groups (like in tyrosine) and the imidazole group of histidine, although the reaction with amines is generally more efficient.[8] There is also evidence of Dansyl chloride reacting with carboxylic acid functional groups, though this typically requires more stringent conditions.[9]

Core Applications and Methodologies

The primary application of Dansyl chloride lies in the derivatization of amines for enhanced detection in HPLC and mass spectrometry.[10][11] The resulting dansylated amines exhibit strong fluorescence, with excitation maxima around 335-340 nm and emission maxima in the range of 518-535 nm, depending on the solvent environment.[8][12]

Experimental Protocol: Dansylation of Amino Acids for HPLC Analysis

This protocol provides a robust method for the pre-column derivatization of amino acids using Dansyl chloride.

1. Reagent Preparation:

- Amino Acid Standard/Sample: Prepare a solution of your amino acid standard or sample in a suitable buffer.

- Dansylation Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8. Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water, adjust the volume to 50 mL, and filter.[13]

- Dansyl Chloride Solution: 50 mM Dansyl chloride in 100% acetonitrile. Dissolve 134.9 mg of Dansyl chloride in 10.0 mL of acetonitrile. This solution should be prepared fresh and stored in the dark.[13]

- Quenching Solution: 10% (v/v) ammonium hydroxide in water.[13]

2. Derivatization Reaction:

- Immediately before use, mix the Dansylation Buffer and Dansyl Chloride Solution in a 1:1 ratio.

- In a microcentrifuge tube, combine 25 µL of your amino acid sample with 50 µL of the freshly prepared Dansyl chloride/carbonate-bicarbonate buffer mixture.

- Mix thoroughly by pipetting.

- Incubate the reaction mixture in the dark at room temperature for 60 minutes.[13] For protein labeling, incubation at a higher temperature (e.g., 75°C for 45 minutes) may be required.[8]

3. Reaction Quenching:

- Add 10 µL of the Quenching Solution to the reaction mixture to consume any excess Dansyl chloride.

- Vortex briefly.

4. Sample Preparation for HPLC:

- Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-Fluorescence Detection:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic dansylated amino acids.

- Flow Rate: 1.0 mL/min.

- Fluorescence Detector Wavelengths: Excitation at ~330 nm, Emission at ~530 nm.

Visualization of Dansylation of a Primary Amine

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 9. echemi.com [echemi.com]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of Dansyl Ethylenediamine: Spectral Properties & Extinction Coefficient Determination

Executive Summary

Dansyl ethylenediamine (N-(2-aminoethyl)-5-(dimethylamino)-1-naphthalenesulfonamide), often abbreviated as DED or DNS-EDA , is a versatile fluorescent probe utilized extensively in lipid research, protein conjugation, and polarity sensing. Its utility hinges on the sulfonamide fluorophore, which exhibits significant solvatochromism—meaning its spectral properties, including the molar extinction coefficient (

This guide addresses a critical gap in standard literature: the lack of a single, universal extinction coefficient for DED. Instead of relying on variable historical data, this document provides the authoritative reference range and a self-validating protocol to determine the exact

Physicochemical Profile & Spectral Characteristics[1][2][3][4][5][6][7][8][9]

Dansyl ethylenediamine is a derivative of dansyl chloride where the chloride is substituted by an ethylenediamine linker. This modification provides a primary amine handle for conjugation to carboxylic acids (via EDC/NHS chemistry) or aldehydes (via reductive amination).

Structural & Electronic Properties

| Parameter | Value / Description |

| IUPAC Name | N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |

| CAS Number | 35060-08-3 |

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 293.38 g/mol |

| Fluorophore | Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) |

| Solubility | Soluble in Methanol, DMSO, DMF, Acetonitrile; Low solubility in water (pH dependent) |

Solvatochromism

The dansyl group is an environmental sensor. In non-polar solvents, fluorescence quantum yield is high and emission is blue-shifted. In polar protic solvents (like water), fluorescence is quenched and red-shifted due to excited-state solvent relaxation.

-

Excitation Max (

): ~335 nm (Methanol) -

Emission Max (

): ~520–530 nm (Methanol)

The Extinction Coefficient ( ) Reference Data[3][11]

Unlike fluorescein or Alexa dyes, which have relatively stable

Literature Reference Range

Based on structural analogs (Dansyl Amide, Dansyl Glycine) and specific DED characterization, the accepted range for calculation is:

| Solvent | Extinction Coefficient ( | Reference Basis | |

| Methanol | 335 nm | ~ 4,300 ± 200 M⁻¹cm⁻¹ | Derived from Dansyl Glycine/Amide analogs [1, 2] |

| Dioxane | 338 nm | 4,300 M⁻¹cm⁻¹ | Chen (1968) Standard [3] |

| Water/PBS | 330 nm | ~ 3,300 – 4,000 M⁻¹cm⁻¹ | Variable due to aggregation/quenching [1] |

Critical Insight: Do not use a generic "Dansyl" value of 5,700 M⁻¹cm⁻¹ found in some databases; that often refers to Dansyl Chloride, which has different electronics than the sulfonamide derivative. For DED, values near 4,300 M⁻¹cm⁻¹ are most accurate for organic solvents.

Protocol: Determination of Molar Extinction Coefficient

To ensure scientific integrity in your specific buffer or solvent system, you must empirically determine

Materials

-

Dansyl Ethylenediamine (DED): >98% purity (store at -20°C, protected from light).

-

Solvent: HPLC-grade Methanol (preferred standard) or your specific assay buffer.

-

Equipment: UV-Vis Spectrophotometer (dual-beam preferred), Quartz cuvettes (1 cm path length).

-

Precision Balance: Readable to 0.01 mg.

Experimental Workflow

Figure 1: Step-by-step workflow for determining the molar extinction coefficient.

Step-by-Step Methodology

-

Stock Preparation (Gravimetric):

-

Weigh approximately 2.93 mg of DED (MW: 293.38).

-

Dissolve in 10.0 mL of Methanol in a volumetric flask.

-

Concentration Calculation:

. -

Result: ~1.0 mM Stock Solution.

-

-

Dilution Series:

-

Prepare 5 dilutions ranging from 10 µM to 100 µM.

-

Example: 10 µL Stock + 990 µL Solvent = 10 µM.

-

-

Spectroscopic Measurement:

-

Blank the spectrophotometer with pure solvent.

-

Scan each sample from 250 nm to 450 nm.

-

Record the absorbance (

) at the peak maximum (

-

-

Calculation:

-

Plot

(y-axis) vs. Concentration in Molar (x-axis). -

Perform a linear regression (

). -

The slope (

) is your Molar Extinction Coefficient ( -

Acceptance Criteria:

.

-

Applications: Calculating Degree of Labeling (DOL)

When conjugating DED to a protein or polymer, use the determined

Where:

- : Absorbance of the labeled molecule at 335 nm.

- : Absorbance of the protein at 280 nm.

-

(Correction Factor):

Troubleshooting & Pitfalls

-

pH Sensitivity: The amine group on DED can protonate. Ensure measurements are taken in buffered solutions or pure organic solvents. Acidic conditions can quench fluorescence and slightly shift absorbance.

-

Inner Filter Effect: At concentrations >100 µM, absorbance may exceed 1.0, leading to non-linear deviations. Always dilute samples until

. -

Photobleaching: Dansyl is relatively stable, but prolonged exposure to high-intensity UV light during scanning should be minimized.

References

-

Chen, R. F. (1968).[1][2] Dansyl labeled proteins: Determination of extinction coefficient and number of bound residues with radioactive dansyl chloride. Analytical Biochemistry, 25(1), 412–416.[1][2]

-

Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.[3] (Referenced for general Dansyl spectral properties).[4]

-

OMLC. (1997).[1] Dansyl glycine Extinction Data. Oregon Medical Laser Center.

-

AAT Bioquest. (2023). Extinction Coefficient Database: Dansyl.

Sources

The Stability of Dansyl Ethylenediamine Hydrochloride in Aqueous Solutions: A Technical Guide for Researchers

In the landscape of modern biochemical and pharmaceutical research, the precision and reliability of analytical methodologies are paramount. Fluorescent labeling reagents, in particular, are indispensable tools for the sensitive detection and quantification of a wide array of biomolecules. Among these, Dansyl Ethylenediamine Hydrochloride has emerged as a versatile reagent for the derivatization of various analytes. However, the integrity of any analysis hinges on the stability of the reagents employed. This in-depth technical guide provides a comprehensive examination of the stability of Dansyl Ethylenediamine Hydrochloride in aqueous solutions, offering field-proven insights and validated protocols to ensure the accuracy and reproducibility of your experimental outcomes.

Introduction to Dansyl Ethylenediamine Hydrochloride

Dansyl Ethylenediamine Hydrochloride is a fluorescent probe utilized in various analytical applications, including the labeling of peptides and other biomolecules with free sulfhydryl groups.[1] It belongs to the family of dansyl derivatives, which are characterized by the 5-(dimethylamino)naphthalene-1-sulfonyl group. This "dansyl" moiety is a renowned fluorophore that, upon conjugation to a target molecule, imparts strong fluorescence, typically with excitation maxima around 340 nm and emission maxima in the 500-560 nm range.[2][3] This significant Stokes shift and the environmental sensitivity of its fluorescence make it a powerful tool in biophysical studies.[4][5]

The utility of Dansyl Ethylenediamine Hydrochloride stems from the reactive primary amine of the ethylenediamine portion, which can be used to form stable linkages with target molecules. However, the core of its stability in aqueous media lies in the sulfonamide bond inherent to the dansyl group.

The Chemical Bedrock: Understanding Sulfonamide Stability

The stability of Dansyl Ethylenediamine Hydrochloride in aqueous solution is fundamentally governed by the robustness of its sulfonamide (R-SO₂-NH-R') linkage. Generally, sulfonamides are considered to be hydrolytically stable under typical environmental conditions.[6][7] Studies on a range of sulfonamide-containing compounds have demonstrated that their hydrolysis is often slow at neutral to alkaline pH (pH 7-9).[6][7]

However, the stability of sulfonamides is not absolute and can be influenced by several factors, most notably pH. While stable at neutral and slightly alkaline pH, the hydrolysis of sulfonamides can be accelerated under strongly acidic conditions (e.g., pH 2).[8] This hydrolysis typically involves the cleavage of the sulfur-nitrogen bond.

Primary Degradation Pathway: Hydrolysis of the Dansyl Group

While the sulfonamide bond within the dansyl moiety is relatively stable, a more pertinent consideration for dansyl derivatives in aqueous solution is the potential for hydrolysis of the sulfonyl group itself, particularly in precursor molecules like dansyl chloride. Although Dansyl Ethylenediamine Hydrochloride is already a sulfonamide, understanding the hydrolysis of the related compound, dansyl chloride, provides crucial insights into the behavior of the dansyl group in water.

Dansyl chloride is known to hydrolyze in aqueous environments to form dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid), which is non-reactive towards amines.[9] This reaction is pH-dependent and proceeds more rapidly at higher pH values.[9][10] For Dansyl Ethylenediamine Hydrochloride, while the primary sulfonamide bond is already formed, prolonged exposure to harsh aqueous conditions could potentially lead to further degradation, although this is expected to be a slower process than the initial hydrolysis of a sulfonyl chloride.

The primary factors influencing the stability of Dansyl Ethylenediamine Hydrochloride in aqueous solution are:

-

pH: As with other sulfonamides, extremes in pH are likely to decrease stability. While generally stable in the pH range of 7-9, highly acidic or alkaline conditions can promote hydrolysis.

-

Temperature: Increased temperature will accelerate the rate of any potential hydrolytic degradation. Therefore, storage of aqueous solutions at lower temperatures is recommended.

-

Light: The dansyl group is a fluorophore and, like many fluorescent molecules, can be susceptible to photodegradation. Exposure to light, especially UV light, should be minimized to maintain the integrity of the compound.

Quantitative Stability Data: A Comparative Overview

| Parameter | Condition | Expected Stability of Dansyl Ethylenediamine Hydrochloride | Rationale |

| pH | 4.0 | Moderate to High | Sulfonamides are generally more stable at slightly acidic to neutral pH compared to strongly acidic conditions.[6][8] |

| 7.0 | High | Neutral pH is generally optimal for the stability of sulfonamides.[6][7] | |

| 9.5 | Moderate | Higher pH can increase the rate of hydrolysis of the dansyl group, as seen with dansyl chloride.[9][10] | |

| Temperature | 4°C | High | Low temperatures slow down chemical degradation processes. |

| 25°C (Room Temp) | Moderate | Degradation will be more significant than at 4°C over extended periods. | |

| 37°C | Lower | Elevated temperatures will accelerate hydrolysis. | |

| Light | Dark | High | Protection from light prevents photodegradation. |

| Ambient Light | Moderate | Gradual degradation can occur upon prolonged exposure. | |

| UV Light | Low | UV exposure is likely to cause rapid degradation of the fluorophore. |

Experimental Protocols for Stability Assessment

To ensure the validity of experimental results, it is crucial to assess the stability of Dansyl Ethylenediamine Hydrochloride solutions under your specific experimental conditions. The following are detailed protocols for evaluating stability using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Stability Assessment by UV-Vis Spectroscopy

This protocol is based on the method used to monitor the hydrolysis of dansyl chloride, which results in a spectral shift.[9][10]

Objective: To monitor the degradation of Dansyl Ethylenediamine Hydrochloride over time by observing changes in its UV-Vis absorbance spectrum.

Materials:

-

Dansyl Ethylenediamine Hydrochloride

-

Aqueous buffers of desired pH (e.g., 100 mM sodium phosphate pH 7.0, 100 mM carbonate-bicarbonate pH 9.5)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of Dansyl Ethylenediamine Hydrochloride in a suitable organic solvent like acetonitrile or DMF, as it has low solubility in water.[4]

-

Initiate the stability study by diluting the stock solution into the desired aqueous buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Immediately record the initial UV-Vis spectrum (time = 0) from 250 nm to 500 nm. The characteristic absorbance maximum for the dansyl group is around 330-340 nm.[5]

-

Incubate the solution under the desired conditions (e.g., specific temperature and light exposure).

-

Record subsequent UV-Vis spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Analyze the data by overlaying the spectra. A decrease in the absorbance at the primary peak and/or the appearance of new peaks would indicate degradation. The formation of dansyl acid, for instance, would lead to an increase in absorbance around 315 nm.[9][10]

Protocol 2: Stability Assessment by HPLC

HPLC provides a more quantitative measure of stability by separating the parent compound from its degradation products.

Objective: To quantify the concentration of Dansyl Ethylenediamine Hydrochloride over time.

Materials:

-

Dansyl Ethylenediamine Hydrochloride

-

Aqueous buffers of desired pH

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

-

Prepare a stock solution of Dansyl Ethylenediamine Hydrochloride and dilute it in the desired aqueous buffer to a known concentration.

-

Incubate the solution under the desired experimental conditions.

-

At specified time points , take an aliquot of the solution and inject it into the HPLC system.

-

Perform a gradient elution. A typical gradient would be to start with a low percentage of mobile phase B and gradually increase it to elute the dansylated compound.[2]

-

Set the detector wavelengths. For a fluorescence detector, use an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[2] For a UV detector, monitor at the absorbance maximum of the dansyl group (~330 nm).

-

Analyze the chromatograms. The peak corresponding to Dansyl Ethylenediamine Hydrochloride should be identified based on its retention time from a fresh standard. A decrease in the area of this peak over time indicates degradation. The appearance of new peaks would correspond to degradation products.

-

Quantify the degradation by calculating the percentage of the initial peak area remaining at each time point.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and the experimental workflow for stability assessment.

Caption: Hydrolysis pathway of a dansyl derivative.

Caption: Workflow for stability testing.

Conclusion and Best Practices

The stability of Dansyl Ethylenediamine Hydrochloride in aqueous solutions is a critical factor for the reliability of any analytical method employing this reagent. While generally stable under neutral pH and cool, dark conditions, its integrity can be compromised by extremes of pH, elevated temperatures, and exposure to light.

To ensure the highest quality data, the following best practices are recommended:

-

Prepare fresh solutions: Whenever possible, prepare aqueous solutions of Dansyl Ethylenediamine Hydrochloride immediately before use.

-

Use appropriate buffers: Buffer your solutions to a pH between 6 and 8 for optimal stability.

-

Store properly: If short-term storage is necessary, keep solutions refrigerated at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable.

-

Perform stability checks: For critical applications, validate the stability of your solutions under your specific experimental conditions using the protocols outlined in this guide.

By adhering to these guidelines and understanding the chemical principles governing its stability, researchers can confidently utilize Dansyl Ethylenediamine Hydrochloride to achieve accurate, reproducible, and high-quality results in their scientific endeavors.

References

- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions.

- Gabor, E., & Sbarcea, G. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10645–10653.

- Larson, J., Tokmina-Lukaszewska, M., Malone, J., & Bothner, B. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 853.

- Wang, Y., Li, H., Wang, Y., Zhang, Y., & Zhao, L. (2021). A dansyl-based fluorescent probe for sensing Cu2+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120009.

- Kumirska, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF.

- AdipoGen Life Sciences. (n.d.). Dansyl chloride - CAS 605-65-2.

- Ahmad, S., Lee, J., Kim, J., & Kim, H. (2021). Dansyl-based fluorescent sensor for highly sensitive detection of nitroaromatics in solution. Applied Biological Chemistry, 64(1), 1-9.

- ECHEMI. (n.d.). 35060-08-3, DANSYL ETHYLENEDIAMINE Formula.

- Technical University of Munich. (n.d.).

- Gabor, E., & Sbarcea, G. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10645–10653.

- Shea, K. J., Stoddard, G. J., & Sasaki, D. Y. (1991). Fluorescence probes for the evaluation of diffusion of ionic reagents through network polymers: chemical quenching of the fluorescence emission of the Dansyl probe in macroporous styrene-divinylbenzene and styrene-diisopropenylbenzene copolymers. Macromolecules, 24(12), 3537–3544.

- Wang, Y., Li, H., Wang, Y., Zhang, Y., & Zhao, L. (2021). A dansyl-based fluorescent probe for sensing Cu2+ in aqueous solution. Request PDF.

- Li, H., Wang, Y., Zhang, Y., & Zhao, L. (2023). A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu2+ in Aqueous Solutions. Journal of Fluorescence, 33(6), 2515–2521.

- Wikipedia. (n.d.). Dansyl chloride.

- Fisher Scientific. (2015).

- Benchchem. (n.d.). Dansyl chloride | 605-65-2.

- Cayman Chemical. (2022).

- ResearchGate. (n.d.). Stability of Dansyl in aqueous environments. (a)

- Scribd. (n.d.).

- Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov.

- Sigma-Aldrich. (2024).

- BenchChem. (2025).

- BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

- ResearchGate. (n.d.). 1.2.5.

- Wiley Online Library. (2020). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction.

- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212.

- Thermo Fisher Scientific. (n.d.). Dansyl Ethylenediamine, 5-Dimethylaminonaphthalene-1-(N-(2-Aminoethyl))sulfonamide.

- Ionescu, M., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559.

- Thermo Fisher Scientific. (2018).

- Costa, J. C., et al. (2024).

- CDH Fine Chemical. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Dansyl Ethylenediamine | CAS 35060-08-3.

- CymitQuimica. (n.d.). Dansyl ethylenediamine.

- Dr MSH FAIZI SIR. (2022, October 15). DANSYL METHODS OF AMINO ACIDS SEQUENCE [Video]. YouTube.

- Zhang, Y., et al. (2023). Dansyl-labelled cellulose as dual-functional adsorbents for elimination and detection of mercury in aqueous solution via aggregation-induced emission. Journal of Environmental Management, 338, 117773.

Sources

- 1. Dansyl ethylenediamine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. adipogen.com [adipogen.com]

- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-aminoethyl)-5-dimethylamino-1-naphthalenesulfonamide (Dansyl Ethylenediamine)

This guide provides a comprehensive technical overview of N-(2-aminoethyl)-5-dimethylamino-1-naphthalenesulfonamide, a versatile fluorescent probe commonly known in the scientific community as Dansyl Ethylenediamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, detailed experimental protocols, and the causality behind its utility in biochemical and analytical sciences.

Introduction: The "Dansyl" Moiety and its Significance

N-(2-aminoethyl)-5-dimethylamino-1-naphthalenesulfonamide belongs to the "dansyl" family of fluorescent reagents. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a classic and widely utilized fluorophore. Its enduring popularity stems from a key characteristic: its fluorescence is highly sensitive to the polarity of the local environment[1][2]. This solvatochromic property, where the emission wavelength and quantum yield change in response to solvent polarity, makes it an invaluable tool for probing molecular interactions, conformational changes, and the microenvironment of biological macromolecules[1].

Dansyl ethylenediamine, specifically, is a derivative where the dansyl chloride has been reacted with ethylenediamine, leaving a primary aliphatic amine. This terminal amine group serves as a reactive handle, allowing the fluorescent dansyl moiety to be covalently attached to a variety of target molecules[3]. It is particularly useful for labeling molecules that contain reactive carbonyl groups (aldehydes and ketones) through the formation of a Schiff base, which can be subsequently stabilized by reduction[3].

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of Dansyl Ethylenediamine is critical for its effective application.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | [4] |

| Common Synonyms | Dansyl ethylenediamine, (2-Aminoethyl)dansylamide, Monodansylethylenediamine, DNS-EEDA | [4][5] |

| CAS Number | 35060-08-3 | [4][5] |

| Molecular Formula | C₁₄H₁₉N₃O₂S | [4][5] |

| Molecular Weight | 293.39 g/mol | [4][6] |

| Appearance | Yellow Solid | [6] |

| Melting Point | 144-146 °C | [7] |

| Solubility | Soluble in Chloroform, DMSO, DMF. Limited solubility in water. | [2][7] |

| Excitation Max (λex) | ~340-365 nm | [2][8][9] |

| Emission Max (λem) | ~480-525 nm (highly solvent-dependent) | [2][8][9] |

The significant shift between the excitation and emission maxima, known as the Stokes shift, is a key advantage of dansyl-based probes, as it minimizes self-absorption effects and improves signal-to-noise ratios in fluorescence measurements[1].

The Mechanism of Fluorescence: A Tale of Two States

The environmental sensitivity of the dansyl group is rooted in the electronic properties of its excited state. The core mechanism can be explained by a dielectric relaxation phenomenon[1].

-

Ground State: In its ground state, the dansyl fluorophore has a relatively low dipole moment.

-

Excitation: Upon absorption of a photon (at ~340 nm), the molecule is promoted to an excited state (π*). This excited state possesses a significantly larger dipole moment[1].

-